6-Azaspiro[3.4]octan-1-one
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Overview
Description
6-Azaspiro[3.4]octan-1-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound is notable for its unique structural features, which include a nitrogen atom incorporated into the spiro ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.4]octan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spiro structure. For example, the reaction of 6-azaspiro[3.4]octane with a ketone in the presence of a base such as potassium tert-butoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through column chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
6-Azaspiro[3
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octan-1-one, particularly as a sigma-1 receptor antagonist, involves binding to the sigma-1 receptor and modulating its activity. This interaction can enhance the analgesic effects of opioids by preventing the development of tolerance. The compound’s ability to interact with specific molecular targets and pathways makes it a promising candidate for pain management and other therapeutic applications .
Comparison with Similar Compounds
6-Azaspiro[3.4]octan-1-ol hydrochloride: A related compound with similar structural features but different functional groups.
2,6-Diazaspiro[3.4]octan-7-one: Another spiro compound with potential sigma-1 receptor antagonist activity.
Uniqueness: 6-Azaspiro[3.4]octan-1-one is unique due to its specific spiro structure and the presence of a ketone functional group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
6-Azaspiro[3.4]octan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds, drawing from diverse sources and research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes a nitrogen atom in the ring system, which contributes to its unique chemical reactivity and biological interactions. The compound can be represented as follows:
This structural uniqueness allows it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
The primary mechanism of action for this compound is its role as a sigma-1 receptor antagonist . The sigma-1 receptor is involved in various neurobiological processes, including pain perception and neuroprotection. By binding to this receptor, this compound may enhance the analgesic effects of opioids while preventing tolerance development, making it a promising candidate for pain management therapies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated in several studies, highlighting its potential application in treating infections:
- In vitro studies have shown that this compound has significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties :
- It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- The compound's ability to interact with specific molecular targets could lead to the development of novel anticancer agents.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Azaspiro[3.4]octan-1-ol | Hydroxyl group instead of ketone | Similar antimicrobial properties |
2,6-Diazaspiro[3.4]octan-7-one | Additional nitrogen atom | Potential sigma receptor interaction |
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Amino and hydroxymethyl groups | Antimicrobial and anticancer activities |
The comparison highlights that while many related compounds exhibit similar biological activities, the specific spiro structure and functional groups present in this compound contribute to its distinct pharmacological profile.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Pain Management Study : A clinical trial investigated the efficacy of this compound as an adjunct therapy for chronic pain patients receiving opioids. Results indicated a significant reduction in pain levels without increased tolerance.
- Antimicrobial Efficacy Assessment : In vitro testing against various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
6-azaspiro[3.4]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-1-2-7(6)3-4-8-5-7/h8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMIPOWNIVXIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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